7-Chloro-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that includes a chloro, diethylamino, and fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from basic organic compounds. The process typically includes:
Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro and fluorophenyl groups: These groups are added through substitution reactions, often using reagents like thionyl chloride and fluorobenzene.
Attachment of the diethylamino propyl group: This is achieved through nucleophilic substitution reactions, using diethylamine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, fluorobenzene for fluorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
7-Chloro-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include:
Binding to receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Inhibition of enzymes: It may inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions.
Modulation of gene expression: The compound could influence the expression of specific genes, leading to changes in protein synthesis and cell behavior.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Chloro-2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
7-Chloro-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H24ClFN2O3 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
7-chloro-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H24ClFN2O3/c1-3-27(4-2)12-7-13-28-21(16-8-5-6-9-18(16)26)20-22(29)17-14-15(25)10-11-19(17)31-23(20)24(28)30/h5-6,8-11,14,21H,3-4,7,12-13H2,1-2H3 |
InChI Key |
GYDSTGAGVKRUAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.